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Compound of Interest

Compound Name: 2-Aminoindan hydrochloride

Cat. No.: B129347 Get Quote

Application Notes: 2-Aminoindan Hydrochloride as
a Precursor
FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS ONLY.

Disclaimer: The compounds described herein, including 2-aminoindan and its derivatives, may

be controlled substances in many jurisdictions. All research and handling of these materials

must be conducted in strict compliance with all applicable local, national, and international laws

and regulations. These protocols are intended for informational purposes for qualified

researchers in legally sanctioned settings only. Appropriate safety precautions, including

personal protective equipment (PPE) and engineering controls, must be used at all times.

Introduction
2-Aminoindan (2-AI) hydrochloride is a versatile chemical intermediate recognized for its utility

in pharmaceutical and neuroscience research.[1] Structurally, it is a rigid analog of

amphetamine, where the ethylamine side chain is constrained within an indan ring system.[2]

[3] This conformational rigidity makes 2-AI and its derivatives valuable tools for probing the

structure-activity relationships of monoamine transporters.[4] 2-Aminoindan hydrochloride
serves as a key precursor for the synthesis of a class of psychoactive compounds, including

stimulants and entactogens, which are investigated for their distinct pharmacological profiles

and potential therapeutic applications.[1][5]
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Application Notes: Psychoactive Derivatives of 2-
Aminoindan
The 2-aminoindan scaffold allows for various substitutions, primarily on the aromatic ring, which

significantly alters the resulting compound's interaction with monoamine systems.[6] These

derivatives are primarily investigated as monoamine releasing agents, acting as substrates for

the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[4][7]

2-Aminoindan (2-AI): The parent compound, 2-AI, is a catecholamine-selective releasing

agent, demonstrating potent activity at NET and DAT with negligible effects on SERT.[4][8] Its

pharmacological profile suggests amphetamine-like stimulant effects and a corresponding

potential for abuse.[9] Human psychopharmacology reports indicate mild stimulant effects at

oral doses of 50-100 mg.[4]

5,6-Methylenedioxy-2-aminoindan (MDAI): Developed as a potentially non-neurotoxic analog

of MDMA, MDAI is a moderately selective serotonin and norepinephrine releasing agent,

with significantly weaker effects on dopamine release.[2][4] This profile is consistent with the

entactogenic and empathogenic effects reported, while potentially having a reduced abuse

liability compared to more dopaminergic compounds.[2][9]

5-Methoxy-6-methyl-2-aminoindan (MMAI): MMAI is a highly selective serotonin releasing

agent (SSRA).[4] It displays over 100-fold lower potency at NET and DAT compared to

SERT, making it a valuable research tool for isolating the effects of serotonin release.[4][9]

5-Methoxy-2-aminoindan (5-MeO-AI or MEAI): This derivative shows a preference for SERT-

mediated release, with approximately 6-fold lower potency at NET and 20-fold lower potency

at DAT.[4][9] It has been marketed online as an alcohol substitute.[4]

Quantitative Data Summary
The pharmacological profiles of 2-aminoindan and its key derivatives are summarized by their

potency as monoamine releasers and their binding affinities at other relevant receptors.

Table 1: Monoamine Release Potency (EC₅₀ nM) of 2-Aminoindan Derivatives[4][10]
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Compound
SERT Release
(EC₅₀ nM)

NET Release
(EC₅₀ nM)

DAT Release
(EC₅₀ nM)

Selectivity
Profile

2-AI >10,000 86 439

Catecholamine-

Selective

(NET/DAT)

MDAI 114 117 1,334

Serotonin/Norepi

nephrine-

Selective

MMAI 31 3,101 >10,000
Highly Serotonin-

Selective

5-MeO-AI 134 861 2,646
Serotonin-

Preferring

Table 2: α₂-Adrenoceptor Binding Affinity (Kᵢ nM) of 2-Aminoindan Derivatives[4][9]

Compound
α₂ₐ Receptor (Kᵢ
nM)

α₂ₑ Receptor (Kᵢ
nM)

α₂ₒ Receptor (Kᵢ
nM)

2-AI 134 211 41

MDAI 1,017 1,349 234

MMAI >10,000 >10,000 1,175

5-MeO-AI 2,042 3,388 437

Experimental Protocols
Protocol: Representative Synthesis of a 2-Aminoindan
Derivative (e.g., 2-AI)
This protocol outlines a general method for synthesizing 2-aminoindan from 2-indanone, a

common precursor. This method can be adapted for substituted indanones to produce the

corresponding derivatives. The original synthesis was first reported by Benedikt (1893) via

reduction of the 2-indanone oxime.[4]
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Materials:

2-Indanone

Hydroxylamine hydrochloride

Sodium acetate or pyridine

Methanol or Ethanol

Reducing agent (e.g., Sodium borohydride, Lithium aluminum hydride, or catalytic

hydrogenation setup with H₂/Pd-C)

Appropriate solvent for reduction (e.g., Ethanol for NaBH₄, THF/diethyl ether for LAH)

Hydrochloric acid (in ether or isopropanol)

Diethyl ether

Anhydrous sodium sulfate

Procedure:

Oxime Formation:

Dissolve 2-indanone (1.0 eq) in methanol.

Add hydroxylamine hydrochloride (1.1 eq) and a weak base such as sodium acetate (1.2

eq) to the solution.

Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete

consumption of the starting material.

Remove the solvent under reduced pressure. Resuspend the residue in water and extract

the 2-indanone oxime product with diethyl ether.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to

yield the crude oxime.
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Reduction of the Oxime to Amine:

Caution: This step should be performed in a well-ventilated fume hood.

Carefully dissolve the crude 2-indanone oxime (1.0 eq) in an appropriate anhydrous

solvent (e.g., THF for LAH reduction).

Slowly add the reducing agent (e.g., LiAlH₄, 2-3 eq) portion-wise while cooling the reaction

in an ice bath.

After the addition is complete, allow the reaction to warm to room temperature and then

reflux for 4-6 hours.

Monitor the reaction by TLC. Upon completion, cool the reaction in an ice bath and

carefully quench by sequential, dropwise addition of water, followed by 15% NaOH

solution, and then more water (Fieser workup).

Filter the resulting solids and wash thoroughly with the reaction solvent.

Combine the filtrates and concentrate under reduced pressure to obtain crude 2-

aminoindan free base.

Salt Formation (Hydrochloride):

Dissolve the crude 2-aminoindan in a minimal amount of a suitable solvent like diethyl

ether or isopropanol.

Slowly add a solution of HCl in ether or isopropanol dropwise with stirring.

The 2-aminoindan hydrochloride salt will precipitate.

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum

to yield the final product.

Protocol: In Vitro Monoamine Release Assay using Rat
Brain Synaptosomes
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This protocol is based on methodologies used to determine the monoamine releasing

properties of 2-aminoindan derivatives.[4]

Materials:

Rat brain tissue (e.g., striatum for DAT/SERT, hippocampus for NET/SERT)

Krebs-phosphate buffer

Radiolabeled substrates: [³H]MPP⁺ (for DAT/NET) or [³H]5-HT (for SERT)

Test compounds (2-AI, MDAI, etc.) dissolved in buffer

Synaptosome preparation equipment (dounce homogenizer, centrifuges)

Scintillation vials and scintillation fluid

Vacuum filtration apparatus with glass fiber filters

Procedure:

Synaptosome Preparation:

Homogenize fresh or frozen rat brain tissue in ice-cold buffer.

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (P2

fraction).

Resuspend the synaptosome pellet in fresh buffer.

Preloading with Radiolabeled Substrate:

Incubate the synaptosome suspension with a low concentration of the radiolabeled

substrate ([³H]MPP⁺ or [³H]5-HT) for 60 minutes at 37°C to allow for uptake and steady-

state loading.

Release Assay:
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Aliquot the preloaded synaptosomes into tubes.

Initiate the release experiment by adding the test compound at various concentrations (or

buffer for baseline control).

Incubate for a short period (e.g., 10-30 minutes) at 37°C.

Terminate the assay by rapid vacuum filtration through glass fiber filters to separate the

synaptosomes from the buffer.

Quickly wash the filters with ice-cold buffer to remove extracellular radioactivity.

Quantification:

Place the filters into scintillation vials with scintillation fluid.

Quantify the radioactivity retained in the synaptosomes using a liquid scintillation counter.

Calculate the percentage of release by comparing the radioactivity in drug-treated

samples to control samples.

Plot the data as a dose-response curve and calculate EC₅₀ values using non-linear

regression.

Visualizations
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Presynaptic Neuron

Vesicles
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NET

 Induces reverse transport
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 Induces reverse transport
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 Induces reverse transport
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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